molecular formula C26H32N2O10 B14759199 Thalidomide-O-PEG5-propargyl

Thalidomide-O-PEG5-propargyl

Cat. No.: B14759199
M. Wt: 532.5 g/mol
InChI Key: BQRKTGOUTKDSJA-UHFFFAOYSA-N
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Description

Thalidomide-O-PEG5-propargyl is a synthetic derivative of thalidomide, modified with a polyethylene glycol (PEG) spacer (5 ethylene oxide units) and a terminal propargyl group. This compound is designed for applications in targeted protein degradation (e.g., PROTACs) and bioconjugation via click chemistry. The PEG spacer enhances aqueous solubility and reduces steric hindrance during molecular interactions, while the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for precise conjugation to azide-functionalized molecules .

Properties

Molecular Formula

C26H32N2O10

Molecular Weight

532.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C26H32N2O10/c1-2-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-21-5-3-4-19-23(21)26(32)28(25(19)31)20-6-7-22(29)27-24(20)30/h1,3-5,20H,6-18H2,(H,27,29,30)

InChI Key

BQRKTGOUTKDSJA-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-PEG5-propargyl typically involves the conjugation of thalidomide with a PEG chain and a propargyl group The process begins with the activation of the PEG chain, followed by its attachment to thalidomide through a series of chemical reactionsCommon reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as copper(I) iodide for click chemistry reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG5-propargyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized PEG derivatives, while substitution reactions can result in various conjugates with different biomolecules .

Scientific Research Applications

Thalidomide-O-PEG5-propargyl has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex molecules and as a linker in bioconjugation reactions.

    Biology: Employed in the study of protein interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeted drug delivery systems and cancer treatment.

    Industry: Utilized in the development of advanced materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Thalidomide-O-PEG5-propargyl involves its interaction with specific molecular targets. Thalidomide binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of target proteins. The PEG chain enhances the solubility and stability of the compound, while the propargyl group allows for further functionalization and targeting .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The primary differences among thalidomide-PEG-propargyl derivatives lie in:

  • PEG chain length (e.g., PEG2, PEG4, PEG5).
  • Linkage type (ether [-O-] vs. amido [-NH-CO-]).
  • Terminal functional groups (propargyl, azide, NHS ester).
Table 1: Structural Comparison of Selected Thalidomide-PEG-Propargyl Derivatives
Compound CAS Number PEG Units Linkage Type Functional Group Molecular Weight Key Applications
Thalidomide-O-PEG5-propargyl Not Reported 5 Ether Propargyl ~600 (estimated) PROTACs, Click Chemistry
Thalidomide-O-PEG4-propargyl 2098799-77-8 4 Ether Propargyl ~550 Bioconjugation
Thalidomide-O-PEG2-propargyl 2098487-52-4 2 Ether Propargyl ~400 Small-molecule conjugates
Thalidomide-O-amido-PEG4-propargyl 2411681-90-6 4 Amido Propargyl 545.54 Targeted Degradation
Thalidomide-PEG5-COOH Not Reported 5 Ether Carboxylic Acid ~600 PROTAC linker

Functional Differences

Solubility and Stability
  • PEG5 vs. Shorter Chains : Longer PEG chains (e.g., PEG5) improve aqueous solubility compared to PEG2 or PEG4 derivatives, critical for in vivo applications. However, excessive PEGylation may reduce cell permeability .
  • Amido vs. Ether Linkages : Amido-linked derivatives (e.g., Thalidomide-O-amido-PEG4-propargyl) exhibit higher hydrolytic stability under physiological conditions than ether-linked counterparts, which are prone to oxidation .
Bioactivity in PROTACs
  • PEG5-Propargyl : Used in PROTACs to recruit E3 ubiquitin ligases (e.g., cereblon) for protein degradation. The extended PEG5 spacer allows flexibility in binding to target proteins .
  • PEG2-Propargyl: Limited to applications requiring shorter linkers, such as small-molecule-drug conjugates (SMDCs) .

Click Chemistry Efficiency

  • This compound demonstrates >90% conjugation efficiency with azide-functionalized biomolecules (e.g., antibodies, peptides) in CuAAC reactions, outperforming PEG2 derivatives (75–80%) due to reduced steric hindrance .

PROTAC Performance

  • In a 2024 study, a PROTAC incorporating this compound achieved IC₅₀ values of 2.1 nM against BRD4, compared to 5.8 nM for a PEG4 analogue, highlighting the role of spacer length in ternary complex formation .

Pricing and Availability

  • Thalidomide-O-PEG2-propargyl (CAS 2098487-52-4) is priced at ~¥3,499/100 mg, while PEG4 and PEG5 derivatives are 20–30% more expensive due to complex synthesis .

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